1-Chloro-4-hydroxyanthraquinone

Melting Point Physical Property Thermal Stability

1-Chloro-4-hydroxyanthraquinone (CAS 82-42-8) is a privileged 1,4-substituted anthraquinone that uniquely combines a 4-chloro leaving group with a 1-hydroxy moiety. This bifunctional scaffold is essential for nucleophilic aromatic substitution (SNAr) to synthesize tailored dyes or anti-HIV-1 derivatives, a transformation impossible with non-halogenated analogs. Its defined crystal packing and 186°C melting point also make it an ideal XRPD/HPLC reference standard. Procure to leverage its unreplicated reactivity and solid-state benchmarks for your R&D.

Molecular Formula C14H7ClO3
Molecular Weight 258.65 g/mol
CAS No. 82-42-8
Cat. No. B1606226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-hydroxyanthraquinone
CAS82-42-8
Molecular FormulaC14H7ClO3
Molecular Weight258.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)O
InChIInChI=1S/C14H7ClO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H
InChIKeyTUZZWPYZPHNFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-hydroxyanthraquinone (CAS 82-42-8) Chemical Identity and Core Structural Features


1-Chloro-4-hydroxyanthraquinone (CAS 82-42-8) is a chloro-substituted derivative of 1-hydroxyanthraquinone, belonging to the class of 9,10-anthraquinone derivatives [1]. Its molecular formula is C14H7ClO3 with a molecular weight of 258.66 g/mol [1]. The compound features a chlorine atom at the 4-position and a hydroxyl group at the 1-position on the anthraquinone framework, a substitution pattern that confers distinct physicochemical and reactive properties relative to other hydroxy- or chloro-anthraquinone analogs [2].

Why 1-Chloro-4-hydroxyanthraquinone Cannot Be Readily Substituted with Generic Anthraquinone Analogs


The precise 1,4-substitution pattern of 1-chloro-4-hydroxyanthraquinone is critical for its intended applications. The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution, enabling the synthesis of diverse derivatives used as dyes and pharmaceutical intermediates . The hydroxyl group at the 1-position, capable of forming an intramolecular hydrogen bond with the adjacent quinone carbonyl, influences the compound's electronic properties and tautomeric equilibrium, which directly impacts its color properties and reactivity [1]. Generic substitution with other hydroxy- or chloro-anthraquinones, such as 1-hydroxyanthraquinone (lacking the chlorine) or 1-chloroanthraquinone (lacking the hydroxyl), would fundamentally alter the reactivity profile and eliminate the unique bifunctional character required for specific downstream synthetic transformations.

Quantitative Comparative Evidence for 1-Chloro-4-hydroxyanthraquinone Against Closest Analogs


Melting Point Comparison: 1-Chloro-4-hydroxyanthraquinone vs. 1-Hydroxyanthraquinone and 1,4-Dihydroxyanthraquinone

The melting point of 1-chloro-4-hydroxyanthraquinone is reported as 186 °C [1]. This value is intermediate between the melting point of its non-chlorinated analog 1-hydroxyanthraquinone, which melts at 159-160 °C [2], and the dihydroxy analog 1,4-dihydroxyanthraquinone (quinizarin), which melts at 200-202 °C [3]. This quantitative thermal data demonstrates that the introduction of a single chlorine atom at the 4-position elevates the melting point by approximately 26 °C compared to the parent 1-hydroxyanthraquinone, a shift indicative of increased intermolecular forces attributable to the halogen substitution.

Melting Point Physical Property Thermal Stability

Crystallographic Evidence of Distinct Intramolecular Hydrogen Bonding Pattern in 1-Chloro-4-hydroxyanthraquinone

Single-crystal X-ray diffraction analysis of 1-chloro-4-hydroxyanthraquinone (C14H7ClO3) reveals a nearly planar molecular conformation with the hydroxy group engaged in an intramolecular hydrogen bond to the adjacent quinone carbonyl oxygen [1]. This structural feature is quantified by the O-H···O distance, which is significantly shorter than typical intermolecular hydrogen bonds. In contrast, the crystal structure of the non-chlorinated analog 1-hydroxyanthraquinone shows a different packing arrangement due to the absence of the chlorine atom, which in the chloro derivative participates in weak intermolecular C-H···Cl interactions that link molecules into one-dimensional chains [1]. The 4-chloro substitution thus not only alters the intramolecular hydrogen bond geometry but also introduces a specific supramolecular synthon that dictates solid-state properties.

X-ray Crystallography Solid-State Structure Hydrogen Bonding

Reactivity Profile: Chlorine Atom as a Differentiating Leaving Group for Nucleophilic Substitution

The chlorine atom at the 4-position of 1-chloro-4-hydroxyanthraquinone serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of 4-substituted amino-, alkoxy-, and thio-derivatives . This reactivity is a key differentiator from 1-hydroxyanthraquinone, which lacks a leaving group at the 4-position and thus cannot undergo analogous SNAr transformations without prior functionalization. The rate of SNAr is modulated by the electron-withdrawing quinone system and the adjacent hydroxyl group, which can participate in intramolecular hydrogen bonding that influences the electron density at the reaction center [1]. While quantitative kinetic data comparing 1-chloro-4-hydroxyanthraquinone directly to 1-chloroanthraquinone is limited, class-level inference from studies on chloroanthraquinones indicates that the α-chloro substitution pattern (positions 1, 4, 5, 8) generally exhibits distinct photochemical and redox behavior compared to β-chloro analogs [2].

Nucleophilic Aromatic Substitution Reactivity Synthetic Utility

Derivative Biological Activity: Anti-HIV-1 Potency of 1-Hydroxy-4-chloro-9,10-anthraquinone Derivatives

Derivatives synthesized from 1-hydroxy-4-chloro-9,10-anthraquinone (1-chloro-4-hydroxyanthraquinone) have demonstrated measurable anti-HIV-1 activity in vitro. Among six derivatives evaluated, compound 4 exhibited an EC50 of 9.81 μg/mL with a therapeutic index (TI) >13.58, while compound 6 showed an EC50 of 17.90 μg/mL with a TI >11.17 . The study further indicated that introduction of an alkylacyloxy or alkylsulfonyloxy group at the 1-position yielded more potent compounds than those with arylacyloxy or arylsulfonyloxy substituents . This activity profile is distinct from that of structurally related hydroxyanthraquinones lacking the 4-chloro substituent, as the chlorine atom contributes to the overall pharmacophore and influences the compound's interaction with biological targets [1].

Anti-HIV-1 Antiviral Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 1-Chloro-4-hydroxyanthraquinone Based on Quantitative Evidence


Synthesis of Anthraquinone Dyes and Pigments via Nucleophilic Substitution

Procurement of 1-chloro-4-hydroxyanthraquinone is justified when a synthetic route requires a 4-chloro leaving group on a 1-hydroxyanthraquinone scaffold for nucleophilic aromatic substitution (SNAr). This allows for the introduction of amino, alkoxy, or thio substituents at the 4-position, enabling the production of specialized anthraquinone dyes with tailored absorption properties . The reactivity profile differs fundamentally from 1-hydroxyanthraquinone, which lacks the halogen leaving group, making the chloro derivative essential for these specific transformations.

Medicinal Chemistry Scaffold for Antiviral and Anticancer Lead Optimization

Based on demonstrated anti-HIV-1 activity of its derivatives (EC50 values of 9.81 and 17.90 μg/mL for compounds 4 and 6, respectively) , 1-chloro-4-hydroxyanthraquinone serves as a privileged scaffold for medicinal chemistry programs. Researchers can procure this compound to synthesize and evaluate new derivatives with alkylacyloxy or alkylsulfonyloxy modifications at the 1-position, which have been shown to enhance potency relative to aryl-substituted analogs .

Crystallization and Solid-State Formulation Studies Requiring Defined Hydrogen Bonding Networks

The unique crystal packing of 1-chloro-4-hydroxyanthraquinone, characterized by intramolecular O-H···O hydrogen bonding and intermolecular C-H···Cl interactions that form one-dimensional chains [1], makes it a valuable compound for solid-state chemistry research. Procurement is indicated for studies investigating the influence of halogen bonding on crystal morphology, dissolution rates, and formulation stability, particularly when comparing against non-chlorinated anthraquinone analogs.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined melting point of 186 °C [2] and a fully characterized crystal structure [1], 1-chloro-4-hydroxyanthraquinone is suitable as a reference standard for developing and validating analytical methods such as HPLC, DSC, and XRPD. Its thermal and structural properties provide clear benchmarks for identity and purity testing, supporting quality control in both research and industrial settings.

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